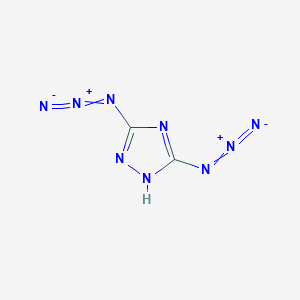

3,5-Diazido-1H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

53566-51-1 |

|---|---|

Molecular Formula |

C2HN9 |

Molecular Weight |

151.09 g/mol |

IUPAC Name |

3,5-diazido-1H-1,2,4-triazole |

InChI |

InChI=1S/C2HN9/c3-10-8-1-5-2(7-6-1)9-11-4/h(H,5,6,7) |

InChI Key |

PSHQBHSDPWYITD-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NC(=NN1)N=[N+]=[N-])N=[N+]=[N-] |

Origin of Product |

United States |

Significance of High Nitrogen Heterocyclic Compounds in Energetic Materials Science

High-nitrogen heterocyclic compounds are a cornerstone of modern energetic materials science. mdpi.com Their value stems from several key properties that make them superior to traditional energetic materials in many aspects.

The defining characteristic of these compounds is their high nitrogen content, which is a crucial factor in their energetic performance. science.gov The formation of dinitrogen (N₂) gas, a primary product of their decomposition, is a highly exothermic process, releasing a significant amount of energy. science.gov This high heat of formation contributes directly to the detonation velocity and pressure of the material. mdpi.com

Unlike many conventional explosives that produce harmful gases upon detonation, high-nitrogen compounds primarily yield environmentally benign nitrogen gas. This "green" aspect is a significant driver in their research and development.

The heterocyclic structure of these compounds, featuring rings of atoms including at least one nitrogen atom, provides a stable molecular framework. This stability is often enhanced by the presence of multiple nitrogen-nitrogen and carbon-nitrogen bonds. mdpi.com The inherent stability of the heterocyclic ring can be tailored by the introduction of various functional groups, allowing for the fine-tuning of properties such as thermal stability and sensitivity to initiation. science.gov

The versatility of heterocyclic chemistry allows for the synthesis of a wide array of compounds with varying properties. By incorporating different functional groups, such as nitro (-NO₂), amino (-NH₂), and azido (B1232118) (-N₃), onto the heterocyclic backbone, researchers can modulate the energetic output, stability, and sensitivity of the resulting materials. mdpi.com This modular approach enables the design of energetic materials for specific applications, ranging from propellants to explosives. science.gov

Overview of Azido Triazole Chemistry in Contemporary High Energy Density Materials Hedm Research

Classical Synthetic Routes to the 1,2,4-Triazole (B32235) Core and its Precursors

The construction of the 1,2,4-triazole core is a well-established area of heterocyclic chemistry, with several reliable methods available for its synthesis. These methods provide the essential precursors for the subsequent introduction of azido groups.

Amidrazones are versatile intermediates in the synthesis of 1,2,4-triazoles. tandfonline.comresearchgate.net One common approach involves the cyclization of an amidrazone with various reagents. For instance, the reaction of an amidrazone with the aminal of an aromatic aldehyde in refluxing toluene (B28343) can produce 1,3,5-trisubstituted 1,2,4-triazoles with high regioselectivity and in good yields. tandfonline.com The amidrazone itself can be assembled in a two-step process under mild conditions. tandfonline.com Another method utilizes the oxidative cyclization of amidrazones with aldehydes. This reaction can be catalyzed by ceric ammonium (B1175870) nitrate (B79036) in polyethylene (B3416737) glycol (PEG) as a recyclable and environmentally friendly solvent, affording 3,4,5-trisubstituted 1,2,4-triazoles in high yields. organic-chemistry.orgorganic-chemistry.org

Amidines also serve as crucial building blocks for the 1,2,4-triazole ring. frontiersin.org A one-pot, two-step process has been developed for the production of 1,3,5-trisubstituted-1,2,4-triazoles with excellent yields. This method starts with the in situ formation of an amide from a carboxylic acid and an amidine, which then reacts with a monosubstituted hydrazine (B178648) to cyclize into the triazole. frontiersin.orgnih.gov Furthermore, a copper-catalyzed system with oxygen as the oxidant can be used to synthesize 1,3-disubstituted 1,2,4-triazoles from amidines and various reaction partners like trialkylamines, DMF, and DMSO. isres.orgorganic-chemistry.org An iodine-catalyzed cycloaddition of N-functionalized amidines with hydrazones also provides a practical route to 3,4,5-trisubstituted 1,2,4-triazoles. bohrium.com

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and provides a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles, a related isomer of the 1,2,4-triazoles. nih.govbeilstein-journals.org This reaction transforms organic azides and terminal alkynes exclusively into 1,4-disubstituted 1,2,3-triazoles. nih.gov The Cu(I) catalyst can be generated in situ from various copper(II) salts with a reducing agent or by using a functionalized N-heterocyclic carbene (NHC)-based polynuclear copper(I) complex. acs.orgacs.org While CuAAC is the premier method for 1,2,3-triazole synthesis, its principles of using azide and alkyne precursors are relevant to the broader field of triazole chemistry. It is important to note that the direct synthesis of the 1,2,4-triazole ring system via CuAAC is not the standard approach, as this reaction characteristically yields 1,2,3-triazoles. However, the prevalence and efficiency of CuAAC have spurred research into related cycloaddition strategies for other heterocyclic systems. bham.ac.uk

Targeted Synthesis of this compound

The synthesis of this compound involves the introduction of two azido groups onto a pre-formed 1,2,4-triazole ring. This is typically achieved through nucleophilic substitution reactions on appropriately functionalized triazole precursors.

A common and direct route to this compound involves the reaction of a dihalogenated 1,2,4-triazole with an azide salt. One documented synthesis starts from 2,5,2',5'-tetrachloro-1,1'-azo-1,3,4-triazole, which reacts with sodium azide at 50°C to yield 3,5-diazido-1,2,4-triazole. researchgate.netbit.edu.cn The crystal structure of the resulting compound has been confirmed by single-crystal X-ray diffraction. researchgate.netbit.edu.cn This method highlights the utility of activated halogenated precursors for direct nucleophilic substitution with the azide anion.

An alternative strategy involves the conversion of amino groups on the triazole ring to azido groups. 3,5-Diamino-1,2,4-triazole (guanazole) is a common starting material for this approach. researchgate.net The conversion can be achieved through diazotization of the amino groups followed by reaction with an azide source. researchgate.net This process may involve the protection of one amino group to achieve selective conversion. researchgate.net For instance, 3-azido-5-amino-1,2,4-triazole can be synthesized from 3,5-diamino-1,2,4-triazole through partial diazotization-substitution. researchgate.net This intermediate can then potentially undergo a second diazotization-azidation sequence to afford the desired this compound.

Synthetic Pathways to Advanced Azido-Triazole Energetic Derivatives

The core structure of this compound can be further modified to create more complex and energetic derivatives. These advanced materials often feature multiple triazole rings and a high density of nitrogen-nitrogen bonds. energetic-materials.org.cnresearchgate.net

One notable example is the synthesis of 1,1'-azobis(3,5-diazido-1,2,4-triazole) (ABDAT). rsc.org The synthetic route to this compound starts with the N-amination of the 3,5-dinitro-1,2,4-triazolate anion to produce 1-amino-3,5-dinitro-1,2,4-triazole (ADNT). rsc.org Oxidative coupling of ADNT leads to 1,1'-azobis(3,5-dinitro-1,2,4-triazole) (ABDNT), which can be converted to 1,1'-azobis(3-chloro-5-nitro-1,2,4-triazole) (ABCNT). rsc.org Finally, substitution of the chloro and nitro groups of ABCNT with azide groups using sodium azide yields the target compound, ABDAT. rsc.org Other research has focused on synthesizing various azido-functionalized 1,2,3-triazoles and fused 1,2,3-triazole systems, which, while not 1,2,4-triazoles, demonstrate the broader interest in incorporating the azido group into triazole-based energetic materials. acs.orgmdpi.com

N-Amino Oxidative-Coupling Reactions for Azobis-Triazoles

A significant strategy for creating high-nitrogen energetic compounds involves the oxidative coupling of N-amino triazoles to form azobis-triazole structures. scispace.comrsc.org This method is effective for synthesizing derivatives that serve as precursors or are themselves potent energetic materials. The N-N azo bridge extends the nitrogen chain, contributing to a higher heat of formation and enhanced energetic performance. researchgate.nettandfonline.com

The synthesis of novel catenated N6 energetic compounds, such as 1,1′-azobis(3,5-diazido-1,2,4-triazole) (ABDAT), utilizes N-amino oxidative-coupling reactions starting from 1-amino-3,5-dinitro-1,2,4-triazole (ADNT). scispace.comrsc.org The process begins with the efficient N-amination of an electron-poor triazole system. scispace.com Oxidative coupling of the resulting N-amino compound yields the azobis-triazole backbone. scispace.comrsc.orgtandfonline.com Various oxidizing agents can be employed for this coupling reaction. researchgate.net

Table 1: Examples of Azobis-Triazoles Synthesized via N-Amino Oxidative-Coupling

| Starting Material | Product | Key Features of Product | Reference |

|---|---|---|---|

| 1-Amino-3,5-dinitro-1,2,4-triazole (ADNT) | 1,1′-Azobis(3,5-diazido-1,2,4-triazole) (ABDAT) | Catenated N6 energetic derivative with high nitrogen content. | scispace.comrsc.org |

| 1-Amino-1,2,3-triazole | 1,1′-Azobis-1,2,3-triazole | High-nitrogen compound with a stable N8 structure. | tandfonline.com |

| 2-Amino-5-azidotetrazole | 2,2′-Azobis(5-azidotetrazole) | Highly energetic binary CN compound (C2N16). | researchgate.net |

Introduction of Energetic Moieties (e.g., Nitro, Nitrimino, Azido) onto the Triazole Scaffold

Nitro Group Introduction: The nitration of triazole derivatives is a common method for synthesizing energetic compounds. For instance, 3-nitro-1H-1,2,4-triazole can be obtained through the diazotization of 3-amino-1H-1,2,4-triazole. acs.orgnih.gov This nitro-triazole can then be further functionalized. acs.orgnih.govacs.org The synthesis of compounds like 5-hydrazino-3-nitro-1,2,4-triazole (HNT) from 5-bromo-3-nitro-1,2,4-triazole provides a platform for creating a range of powerful and thermally stable energetic materials. rsc.org Combining nitro-triazole moieties with other heterocyclic rings, such as tetrazoles, can yield hybrid molecules with improved performance parameters. rsc.org

Nitrimino Group Introduction: Nitrimino groups are incorporated to create powerful energetic materials. The nitration of amino-triazoles can lead to the formation of nitrimino derivatives. For example, the nitration of sodium 1-carboxymethyl-3,5-diamino-1,2,4-triazole can unexpectedly yield 1-carboxymethyl-3-diazonio-5-nitrimino-1,2,4-triazole. uni-muenchen.dersc.org This intermediate can then be reacted with sodium azide to form 3-azido-5-nitrimino-1,2,4-triazole. uni-muenchen.dersc.org A comparative study of bis-1,2,4-triazoles has explored the influence of the nitrimino moiety on the structural and energetic properties of the resulting compounds. nih.gov

Azido Group Introduction: The azido group is a key explosophore. The synthesis of azido-substituted triazoles often involves the reaction of a suitable precursor with an azide salt. A prime example is the synthesis of this compound. researchgate.netbit.edu.cn Another route involves the reaction of a diazonium cation with sodium azide, as seen in the formation of 3-azido-5-nitrimino-1,2,4-triazole. uni-muenchen.dersc.org The synthesis of 3-azido-5-amino-1,2,4-triazole can be achieved from 3,5-diamino-1,2,4-triazole through methods like partial diazotization-substitution. researchgate.net These azido-triazoles are valuable as high-nitrogen energetic compounds. researchgate.nettandfonline.com

Table 2: Synthesis of Triazole Derivatives with Energetic Moieties

| Precursor | Reagents | Product | Energetic Moiety | Reference |

|---|---|---|---|---|

| 3-Amino-1H-1,2,4-triazole | Diazotization reagents | 3-Nitro-1H-1,2,4-triazole | Nitro | acs.orgnih.gov |

| 1-Carboxymethyl-3-diazonio-5-nitrimino-1,2,4-triazole | Sodium azide | 3-Azido-5-nitrimino-1,2,4-triazole | Azido, Nitrimino | uni-muenchen.dersc.org |

| 5-Bromo-3-nitro-1,2,4-triazole | Hydrazine | 5-Hydrazino-3-nitro-1,2,4-triazole (HNT) | Nitro | rsc.org |

| 2,5,2',5'-Tetrachloro-1,1'-azo-1,3,4-triazole | Sodium azide | This compound | Azido | researchgate.netbit.edu.cn |

| 3,5-Diamino-1,2,4-triazole | Diazotization/Substitution | 3-Azido-5-amino-1,2,4-triazole | Azido | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 3,5 Diazido 1h 1,2,4 Triazole and Analogues

X-ray Diffraction Analysis of Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been successfully applied to 3,5-Diazido-1H-1,2,4-triazole, revealing key details about its crystal packing, intermolecular forces, and molecular geometry.

Crystal System and Space Group Determinations for this compound

The crystal structure of this compound has been determined through single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. researchgate.netresearchgate.net The specific space group was identified as Cc. researchgate.netresearchgate.net The detailed crystallographic parameters determined for the compound provide a precise model of its solid-state structure. researchgate.netresearchgate.net An analogue, 5-azido-3-nitro-1H-1,2,4-triazole, crystallizes in the orthorhombic space group Pnma, illustrating how substituent changes can influence the crystal packing. nih.gov

| Parameter | Value for this compound |

|---|---|

| Chemical Formula | C₂HN₉ |

| Molecular Weight (Mr) | 151.04 |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (nm) | 1.2124(2) |

| b (nm) | 2.3424(5) |

| c (nm) | 0.80474(16) |

| β (°) | 125.56(3) |

| Volume (V, nm³) | 1.8593(6) |

| Z (molecules per unit cell) | 4 |

| Calculated Density (Dc, g/cm³) | 1.62 |

Analysis of Intermolecular Hydrogen Bonding Networks in Crystalline this compound

The solid-state structure of this compound is significantly influenced by intermolecular hydrogen bonds. These interactions play a crucial role in stabilizing the crystal lattice. Theoretical studies suggest that hydrogen bonding is a key factor in the stabilization of the molecular system, with trimers being the most probable form of existence for the compound. This is due to favorable changes in thermodynamic functions and stabilization interaction energies. The molecule can act as both a proton donor (from the N-H group of the triazole ring) and a proton acceptor.

In many related 1,2,4-triazole (B32235) derivatives, hydrogen bonding is a dominant feature of the crystal packing. mdpi.com For example, in the crystalline structure of a fused triazolo-thiadiazole system, N···H interactions were found to be a dominant contributor to the molecular packing. mdpi.com The ability of the 1,2,4-triazole ring to form multiple non-covalent interactions, including hydrogen bonds, is a key characteristic of this class of compounds. nsf.gov

Conformational Analysis of Triazole Rings and Substituents

The 1,2,4-triazole ring is an aromatic, planar five-membered heterocycle. nih.gov The C-N and N-N bond distances within the ring typically fall within a narrow range of 132 to 136 picometers, values that are intermediate between single and double bonds, which is consistent with its aromatic character. nih.gov In the related compound 5-azido-3-nitro-1H-1,2,4-triazole, the bond lengths also confirm this character, with N2–C1 (1.314(2) Å) and N3–C2 (1.327(2) Å) having more double bond character, while N1–C2 (1.345(2) Å), N3–C1 (1.350(2) Å), and N1–N2 (1.356(2) Å) exhibit more single bond character. nih.gov This aromaticity results in a high degree of planarity for the triazole core.

Conformational flexibility in this compound arises from the rotation of the two azide (B81097) substituents. Molecular dynamics simulations have been employed to explore the possible conformations of the molecule. The orientation of the azide groups relative to the triazole ring is a key structural feature that can influence intermolecular interactions and crystal packing.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the molecular vibrations and functional groups present in a compound. These methods serve as a spectroscopic fingerprint, allowing for identification and structural analysis.

Spectroscopic Fingerprinting and Band Assignments

The vibrational spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the triazole ring and the azide functional groups. While a fully assigned spectrum for this specific molecule is not widely published, assignments can be made based on well-established group frequencies and studies of analogous compounds. researchgate.netresearchgate.net

The most distinctive feature is the strong, sharp absorption band associated with the asymmetric stretching vibration (νₐₛ) of the azide group (-N₃), which typically appears in the 2100-2200 cm⁻¹ region. The N-H stretching vibration of the triazole ring is expected to produce a broad band in the 3100-3500 cm⁻¹ range. The triazole ring itself gives rise to a series of characteristic "marker bands," including C-N and N-N stretching and ring deformation modes, which are generally observed in the 900-1600 cm⁻¹ fingerprint region. researchgate.netresearchgate.net Studies on the parent 1,2,4-triazole have identified ring stretching vibrations around 1200 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | ~3100 - 3500 | N-H stretching of the triazole ring |

| νₐₛ(N₃) | ~2100 - 2200 | Asymmetric stretching of the azide groups |

| Ring Stretching (ν(C=N), ν(C-N)) | ~1400 - 1600 | Stretching vibrations within the triazole ring |

| νₛ(N₃) | ~1200 - 1350 | Symmetric stretching of the azide groups |

| Ring Stretching/Deformation | ~900 - 1250 | Coupled stretching and bending modes of the triazole ring |

| δ(N₃) | ~600 - 700 | Bending (scissoring) of the azide groups |

Deuteration Effects in Vibrational Spectra

Isotopic substitution, particularly the replacement of hydrogen with deuterium (B1214612) (deuteration), is a powerful technique used to aid in the assignment of vibrational bands. When the N-H proton on the triazole ring of this compound is replaced by a deuteron (B1233211) (N-D), the vibrational frequencies associated with this bond will shift to lower wavenumbers.

This effect is due to the increased reduced mass of the N-D oscillator compared to the N-H oscillator. The frequency of a stretching vibration is inversely proportional to the square root of the reduced mass. Theoretically, this leads to a frequency ratio (νN-H / νN-D) of approximately √2 (or ~1.41). This significant isotopic shift allows for the unambiguous assignment of N-H stretching and bending modes. For instance, the broad N-H stretching band above 3100 cm⁻¹ would be expected to shift to the ~2300-2500 cm⁻¹ region upon deuteration. This method has been successfully used to support band assignments in the spectra of the parent 1,2,4-triazole and its amino-substituted derivatives. researchgate.net

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides information about the local magnetic fields around atomic nuclei. The chemical shifts observed in ¹H, ¹³C, and ¹⁵N NMR spectra are highly sensitive to the electronic environment of the nuclei, offering a detailed map of the molecular structure.

For this compound, the triazole ring forms the core of the molecule. The proton of the N-H group in the triazole ring is expected to be observable in the ¹H NMR spectrum. The carbon atoms of the triazole ring would give rise to distinct signals in the ¹³C NMR spectrum. The chemical shifts of these carbon atoms are influenced by the electronegative azide groups attached to them.

The most informative NMR technique for this nitrogen-rich compound is undoubtedly ¹⁵N NMR spectroscopy. This method directly probes the nitrogen nuclei, which are abundant in both the triazole ring and the two azido (B1232118) groups. Each nitrogen atom in the molecule will have a characteristic chemical shift, providing unambiguous evidence for the presence and connectivity of the nitrogen-rich moieties. The ¹⁵N NMR spectrum is expected to show signals for the nitrogen atoms in the triazole ring and distinct signals for the three nitrogen atoms within each of the two azido groups.

Table 1: Representative NMR Spectroscopic Data for 1,2,4-Triazole Analogues

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| 3-amino-1,2,4-triazole | ¹H | 5.36 (NH₂), 12.67 (NH) | DMSO-d₆ |

| 3-methyl-1H-1,2,4-triazole-5-amine | ¹³C | 155.2 (C=N), 159.3 (C-CH₃) | DMSO-d₆ |

Note: This table provides data for analogous compounds to give a general indication of expected chemical shift regions. The actual data for this compound may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of a unique molecular formula, which is essential for the confirmation of a newly synthesized compound.

For this compound, the molecular formula is C₂HN₉. The calculated exact mass for this formula can be compared with the experimentally determined mass from an HRMS analysis. A close match between the calculated and observed mass, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.

The synthesis of this compound has been reported, and its crystal structure was determined by single-crystal X-ray diffraction. bit.edu.cnresearchgate.net This structural confirmation inherently validates the molecular formula.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Ionization Mode |

|---|

Note: While the synthesis and crystal structure have been confirmed, specific experimental HRMS data is not publicly detailed. The calculated exact mass is provided for reference.

The combination of advanced NMR techniques for structural elucidation and HRMS for molecular formula confirmation provides a comprehensive and robust characterization of this compound, which is fundamental for its study as an energetic material.

Computational and Theoretical Investigations of 3,5 Diazido 1h 1,2,4 Triazole

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations have become indispensable tools for understanding the molecular properties of high-energy materials like 3,5-Diazido-1H-1,2,4-triazole (DATZ). cuny.edu Methods such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into the geometric and electronic characteristics that govern the stability and reactivity of this nitrogen-rich compound. irjweb.com

The first step in computational analysis involves geometry optimization, where the molecule's lowest energy structure is determined. irjweb.com For DATZ, theoretical calculations using dispersion-corrected density functional theory (DFT-D) methods have been employed to optimize its molecular structure. researchgate.net Specifically, studies have utilized functionals like WB97X-D, which are designed to accurately model non-covalent interactions, including the dispersion forces that are significant in this molecule. researchgate.net

The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the 1,2,4-triazole (B32235) ring is a key structural feature. wikipedia.org The orientation of the two azido (B1232118) (-N₃) groups relative to the triazole ring is also a critical aspect of its conformation. Computational studies have explored various conformations of DATZ to identify the most stable monomeric form before investigating its dimers and trimers. researchgate.net The results of these optimizations are often validated by comparison with experimental data from single-crystal X-ray diffraction, which has determined that DATZ crystallizes in a monoclinic space group. researchgate.netbit.edu.cn

Table 1: Illustrative Optimized Geometrical Parameters for a Triazole Ring Note: This table is illustrative of typical parameters. Actual calculated values for DATZ can be found in specialized literature.

| Parameter | Description | Typical Value Range (Å or °) |

|---|---|---|

| C-N Bond Length | Length of the carbon-nitrogen bonds within the triazole ring. | 1.32 - 1.36 Å |

| N-N Bond Length | Length of the nitrogen-nitrogen bonds within the triazole ring. | 1.36 - 1.38 Å |

| C-N-N Bond Angle | Angle formed by C, N, and N atoms in the ring. | 105 - 112° |

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. wikipedia.org For azido-triazole systems, it is crucial to select a basis set that can adequately describe the electronic structure of this nitrogen-rich, electron-dense molecule.

Pople-style basis sets, such as the 6-311++G** basis set, are commonly used for these types of molecules. researchgate.netnih.gov This notation indicates a split-valence triple-zeta basis set, augmented with diffuse functions (++) on all atoms and polarization functions (*) on both heavy atoms and hydrogen atoms. wikipedia.org

Split-valence: Provides greater flexibility for valence electrons, which are involved in chemical bonding.

Diffuse functions (+): Are important for accurately describing systems with lone pairs, anions, or weak intermolecular interactions, such as hydrogen bonds. gaussian.com

Polarization functions (*): Allow for the distortion of atomic orbitals, which is necessary to correctly model chemical bonding. gaussian.com

The validation of a chosen basis set is performed by comparing calculated properties, such as molecular geometry or vibrational frequencies, with experimental data where available. For DATZ, calculations at the WB97X-D/6-311++G** level have been shown to provide reliable results for its structure and interactions. researchgate.net Similarly, DFT studies on the related compound 3-nitro-1,2,4-triazol-5-one have successfully used the B3LYP functional with the 6-311++G** basis set. nih.gov

Molecular Electrostatic Potential (ESP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. The ESP map displays regions of negative and positive electrostatic potential on the molecule's electron density surface.

Negative Regions (Red/Yellow): Indicate areas rich in electrons, which are susceptible to electrophilic attack.

Positive Regions (Blue): Indicate areas with a deficiency of electrons, which are susceptible to nucleophilic attack.

For this compound, the ESP map would be expected to show significant negative potential around the nitrogen atoms of the triazole ring and, most prominently, the terminal nitrogen atoms of the two azido groups. These regions represent the locations of lone pair electrons and are the most likely sites for interactions with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atom attached to the triazole ring nitrogen (N1) would exhibit a region of high positive potential, marking it as the primary site for deprotonation or hydrogen bond donation. Computational studies on other substituted triazoles confirm that the heterocyclic nitrogen atoms are typically regions of negative electrostatic potential. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org

HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). researchgate.net

LUMO: Represents the innermost orbital that can accept electrons and is associated with the molecule's ability to accept electrons (electrophilicity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

Large HOMO-LUMO gap: Implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Small HOMO-LUMO gap: Implies low kinetic stability and high chemical reactivity. researchgate.net

For an energetic material like DATZ, FMO analysis is crucial for predicting its stability. The distribution of the HOMO and LUMO across the molecule can also provide insight into its reactivity. In many triazole derivatives, the HOMO and LUMO are often localized on the triazole ring system, indicating its central role in the molecule's electronic properties. researchgate.net The presence of the electron-rich azido groups significantly influences the energy levels of these frontier orbitals.

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Definition | Chemical Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability; higher energy means a better electron donor. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability; lower energy means a better electron acceptor. |

Intermolecular Interaction Studies

While the properties of a single molecule are important, the behavior of DATZ in the solid or liquid phase is governed by intermolecular interactions. Computational methods are vital for characterizing these forces, particularly the strong hydrogen bonds that define its crystal structure.

Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful computational analyses used to investigate intermolecular interactions like hydrogen bonding in detail.

NBO Analysis: This method examines the interactions between filled and vacant orbitals in a molecular system. For a hydrogen bond (X-H···Y), NBO analysis quantifies the stabilization energy (E⁽²⁾) resulting from the charge transfer from the lone pair orbital of the hydrogen bond acceptor (Y) to the antibonding orbital (σ*) of the donor bond (X-H). A larger E⁽²⁾ value indicates a stronger hydrogen bond. In studies of DATZ, NBO analysis has been used to probe the charge transfer occurring in the hydrogen bonds that stabilize its dimeric and trimeric structures. researchgate.net

QTAIM Analysis: Developed by Richard Bader, this theory analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding. researchgate.net For hydrogen bonds, QTAIM identifies a bond critical point (BCP) between the hydrogen donor and acceptor. Several parameters at the BCP are used to classify the strength and nature of the interaction:

Electron density (ρ(r)): Higher values at the BCP suggest a stronger interaction.

Laplacian of the electron density (∇²ρ(r)): A positive value is characteristic of "closed-shell" interactions, which include hydrogen bonds and van der Waals forces.

Total electron energy density (H(r)): The sign of H(r) can distinguish between purely electrostatic interactions (H(r) > 0) and interactions with some covalent character (H(r) < 0).

Theoretical studies on DATZ have employed QTAIM to confirm the presence of and characterize the strength of intermolecular hydrogen bonds, finding them to be critically important in increasing the stability of its dimer and trimer forms. researchgate.net These analyses show that the trimer is the most likely form of existence for DATZ, stabilized by a network of these interactions. researchgate.net

Table 3: QTAIM Parameters for Characterizing Hydrogen Bonds

| QTAIM Parameter at BCP | Indication for Hydrogen Bonds |

|---|---|

| Electron Density (ρ(r)) | Higher value indicates a stronger bond. |

| Laplacian of Electron Density (∇²ρ(r)) | Positive value indicates a closed-shell interaction. |

Solvent Effects on Molecular Stability and Reaction Energetics

The surrounding solvent environment significantly influences the stability and reactivity of this compound. Theoretical calculations using the conductor-like polarizable continuum model (CPCM) have shown that the molecule's stability varies across different solvents. researchgate.net

Among eight different solvents studied, water was found to provide the greatest stabilization. researchgate.net This indicates that DATZ is most stable in an aqueous environment. The solvent effect also extends to reaction energetics, particularly in the case of azido-cyclization reactions. Computational studies have revealed that solvents can stabilize the intermediates and products of these reactions, making them more stable than they would be in the gas phase. rsc.org Furthermore, the energy barriers for cyclization can be lowered in the presence of a solvent, with dimethylsulfoxide (DMSO) being noted as particularly effective in reducing these barriers. rsc.org

| Solvent | Calculated Solvation Energy (kJ mol⁻¹) | Effect on Stability |

| Water | -99.96 researchgate.net | Highest stabilization researchgate.net |

| Various (e.g., Acetone, DMSO) | Not specified | Stabilizes intermediates and products; lowers reaction energy barriers rsc.org |

Reaction Mechanism Elucidation Through Computational Modeling

Azido-Tetrazole Isomerization and Cyclization Pathways

One of the key reactive pathways for this compound involves the isomerization of its azido groups to form fused tetrazole rings. This process, known as azido-tetrazole isomerization or azido-cyclization, has been elucidated through hybrid density functional theory (DFT) calculations. rsc.org

The calculations show that the cyclization occurs primarily through the conversion of an azido group into a tetrazole ring, which leads to significant changes in both the molecular and electronic structures. rsc.org This reaction is endothermic and not spontaneous in the gas phase. However, computational models predict that the transformation can be achieved. The energy barriers for these cyclization steps have been calculated, providing insight into the kinetics of the isomerization process. rsc.org

| Reaction Step | Calculated Energy Barrier (kcal mol⁻¹) |

| First Azido-Cyclization | 26 rsc.org |

| Second Azido-Cyclization | 33 rsc.org |

Proton Transfer Mechanisms (Intramolecular, Intermolecular, and Catalytic)

The mechanism of proton transfer in this compound has been thoroughly investigated by simulating intramolecular, intermolecular, and water-catalytic pathways. researchgate.net These computational models are crucial for understanding the compound's acidic properties and how protons move within its system.

The simulations revealed that the intermolecular proton transfer process is the most favorable pathway. It is not only a proton acceptor but can also act as a proton donor. researchgate.net The compound's weak acidity has been quantified with a calculated pKa value. researchgate.net

| Proton Transfer Mechanism | Activation Energy (kJ mol⁻¹) | Likelihood |

| Intramolecular | Not specified | Less likely |

| Intermolecular | 42.56 researchgate.net | Most likely researchgate.net |

| Water-Catalytic | Not specified | Less likely |

The calculated pKa for this compound is 10.16. researchgate.net

Theoretical Prediction of Energetic Properties

Detonation Performance Prediction (Detonation Velocity and Pressure)

Computational methods are essential for estimating the energetic performance of novel molecules like this compound, providing crucial data before synthesis and experimental testing. The prediction of detonation parameters, primarily detonation velocity (D) and detonation pressure (P), is typically accomplished using thermodynamic calculation codes and theoretical models based on the compound's density and solid-state heat of formation.

While specific predicted detonation values for this compound are not prominently detailed in available literature, the performance of structurally similar energetic salts provides valuable context. For instance, a series of energetic nitrogen-rich salts based on the closely related compound 3-azido-N-nitro-1H-1,2,4-triazol-5-amine have been computationally investigated. These compounds, which share the azido-triazole backbone, exhibit promising detonation performances. researchgate.net Theoretical calculations for this family of salts, using programs like EXPLO 5.05, have yielded predicted detonation velocities ranging from 8159 to 9409 m/s and detonation pressures from 25.3 to 39.3 GPa. researchgate.net

These theoretical evaluations are commonly based on methodologies like the Kamlet-Jacobs equations, which correlate detonation velocity and pressure with the explosive's density, heat of formation, and the elemental composition of its gaseous detonation products. More advanced computational studies employ density functional theory (DFT) to determine key properties like molecular structure and heat of formation, which serve as inputs for performance prediction codes. researchgate.net

Table 1: Predicted Detonation Performance of Energetic Salts Based on a Structurally Similar Core (3-azido-N-nitro-1H-1,2,4-triazol-5-amine)

| Parameter | Predicted Range | Unit |

|---|---|---|

| Detonation Velocity (D) | 8159–9409 | m/s |

| Detonation Pressure (P) | 25.3–39.3 | GPa |

Note: Data is for energetic salts of 3-azido-N-nitro-1H-1,2,4-triazol-5-amine, not this compound itself, but is presented for comparative insight. researchgate.net

Correlation of Molecular Structure with Energetic Output

The energetic output of this compound is intrinsically linked to its unique molecular architecture. The combination of a high-nitrogen heterocyclic triazole ring and two energetic azide (B81097) (-N3) groups results in a molecule with a significantly positive heat of formation, a primary determinant of explosive energy release.

The key structural features contributing to its energetic nature are:

High Nitrogen Content: The molecule's formula, C2HN9, reveals an exceptionally high nitrogen content. Molecules with a high mass fraction of nitrogen tend to release a large amount of energy upon decomposition, as they form the highly stable dinitrogen (N2) gas, which has a strong triple bond. The formation of N2 is a major driving force for the detonation.

Energetic Azido Groups: The presence of two azide groups is a critical factor. The azide moiety is known to be an "energetic functional group" or "explosophore." Computational analyses of related compounds have shown that azide groups contribute substantially to increasing the heat of formation. nih.gov A high positive heat of formation means that a large amount of energy is stored within the molecule's chemical bonds, which is subsequently released during detonation.

Stable Triazole Backbone: The 1,2,4-triazole ring serves as a stable, planar backbone for the energetic functional groups. Nitrogen-rich heterocycles like triazole are of great interest in the design of high-energy materials because they offer a framework that provides relatively good thermal stability while supporting a high density and a positive heat of formation. rsc.org This stability ensures the compound can be handled, yet it decomposes predictably under detonation conditions to release its stored energy.

Reactivity and Mechanistic Pathways of 3,5 Diazido 1h 1,2,4 Triazole

Azido (B1232118) Group Transformations and Isomerizations

The azido groups in 3,5-diazido-1H-1,2,4-triazole are susceptible to various transformations, with intramolecular cycloaddition reactions being a prominent pathway. This reactivity is a hallmark of many organic azides, leading to the formation of more stable five-membered heterocyclic rings.

A significant isomerization pathway for azido-substituted azoles is the intramolecular cycloaddition of an azido group onto a nitrogen atom of the adjacent triazole ring, resulting in a fused tetrazole-triazole system. This is often referred to as azido-tetrazole isomerization. Theoretical studies using density functional theory (DFT) have provided insights into the energetics of this process for this compound.

The cyclization can occur in two steps, with the first and second azido groups converting to fused tetrazole rings. Computational analyses have shown that these reactions are endothermic and not spontaneous in the gas phase. The first azido-cyclization of this compound has a theoretical energy barrier of 26 kcal/mol, while the second cyclization has a higher barrier of 33 kcal/mol. researchgate.net This suggests that the conversion of one azido group to a tetrazole ring is more favorable than the subsequent conversion of the second azido group.

Studies on similar azido triazoles, such as 3-nitro-5-azido-1,2,4-triazole and 3-amino-5-azido-1,2,4-triazole, have shown that the azido-tetrazole isomerization is a much more facile process than 1H/2H tautomerization within the triazole ring. researchgate.net The formation of an additional aromatic tetrazole ring in the product contributes to its increased stability. researchgate.net For related polyazido heteroaromatic compounds, such as 3,6-diazido-1,2,4,5-tetrazine, these azido-tetrazolo tautomerizations have been observed to be remarkable and sometimes irreversible. nih.govacs.org

The isomerization is also influenced by substituents on the triazole ring. Electron-withdrawing groups tend to favor the azido isomer, while electron-donating groups can shift the equilibrium towards the tetrazole form. acs.org This electronic effect plays a crucial role in the relative stability of the isomers and the feasibility of the cycloaddition reaction.

| Cyclization Step | Energy Barrier (kcal/mol) |

|---|---|

| First Azido-Cyclization | 26 |

| Second Azido-Cyclization | 33 |

Thermal Decomposition Mechanisms

The thermal stability and decomposition pathways of this compound are critical parameters, particularly in the context of its consideration as an energetic material. The decomposition process is complex, involving the release of significant amounts of energy and gaseous products.

Kinetic analysis of the thermal decomposition of related 3-R-5-azido-1H-1,2,4-triazoles has been performed using techniques like differential scanning calorimetry (DSC). researchgate.net These studies provide valuable data on the activation energy (Ea) and the pre-exponential factor (A), which are essential for understanding the decomposition rates and predicting thermal stability.

For a series of 3-substituted-5-azido-1H-1,2,4-triazoles, the following kinetic parameters have been determined:

| Substituent (R) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (log A) |

|---|---|---|

| H | 111.0 | 12.1 |

| CH₃ | 104.0 | 11.3 |

| CF₃ | 118.8 | 12.9 |

| CH₂Ph | 135.5 | 13.7 |

While specific kinetic data for this compound is not detailed in these studies, the data for the monosubstituted analogs indicate that the nature of the substituent at the 3-position influences the decomposition kinetics.

The thermal decomposition of azido-triazoles and related high-nitrogen compounds typically leads to the formation of nitrogen gas (N₂) as a primary product. For fused triazole-tetrazine derivatives, the decomposition has been shown to produce nanostructured carbon nitride (α-C₃N₄) in the condensed phase and cyanogen (B1215507) (C₂N₂) and hydrogen cyanide (HCN) as gaseous products. mdpi.com Given the high nitrogen content of this compound, the formation of nitrogen-rich solid residues and various nitrogen-containing gaseous species is expected. The decomposition of the triazole ring itself can contribute to the formation of HCN.

In the case of this compound, the two azido groups are the primary drivers of its thermal instability. The ease of N₂ extrusion from the azido group is a key factor. The stability of the triazole ring itself is comparatively higher than that of the azido substituents. researchgate.net The formation of fused ring systems through azido-tetrazole isomerization can also impact thermal stability, as the resulting tetrazole ring has its own decomposition characteristics.

The substitution of electron-withdrawing or electron-donating groups on the triazole ring can modify the electronic structure and, consequently, the bond strengths within the molecule, thereby affecting the energy required for decomposition. For instance, in other energetic triazole compounds, the introduction of groups that can form strong hydrogen bonds has been shown to improve thermal stability. acs.org The crystal packing and intermolecular interactions in the solid state also play a crucial role in determining the bulk thermal stability of the material. bit.edu.cn

Acid-Base Chemistry and Protonation Behavior

The 1,2,4-triazole (B32235) ring contains both acidic (N-H) and basic (pyridinic nitrogen) sites, allowing it to act as both a proton donor and acceptor. The protonation behavior is a key aspect of its acid-base chemistry.

Theoretical studies on the parent 1,2,4-triazole have investigated the preferred site of protonation. researchgate.net These studies, often employing DFT calculations, analyze various reactivity descriptors to identify the most nucleophilic regions of the molecule. For 1,2,4-triazole, the nitrogen atom at the 4-position (N4) is generally considered a likely site for protonation due to the lone pair of electrons available for bonding with a proton.

In this compound, the electronic landscape of the triazole ring is significantly altered by the presence of two strongly electron-withdrawing azido groups. These groups would be expected to decrease the basicity of the nitrogen atoms in the triazole ring, making protonation more difficult compared to the unsubstituted parent compound. The protonation would likely still occur on one of the ring nitrogen atoms, with the specific site being influenced by the combined electronic effects of the azido substituents. The N-H proton on the triazole ring would exhibit increased acidity due to the electron-withdrawing nature of the azido groups.

Advanced Applications of 3,5 Diazido 1h 1,2,4 Triazole in High Energy Materials Science

Design and Synthesis of Energetic Salts and Co-crystals Based on 3,5-Diazido-1H-1,2,4-triazole

The formation of energetic salts and co-crystals is a well-established strategy for tuning the properties of energetic materials, often leading to improved thermal stability, reduced sensitivity, and enhanced detonation performance. While specific research on the energetic salts and co-crystals of this compound is limited in publicly available literature, the broader class of triazole-based energetic compounds has been extensively studied in this context.

The synthesis of energetic salts typically involves the reaction of an acidic energetic compound with a nitrogen-rich base or the metathesis reaction between a salt of the energetic anion and another salt. For instance, energetic salts of 3,4-diamino-1,2,4-triazole have been synthesized and have shown promising detonation performances and acceptable thermal stabilities. mdpi.comresearchgate.netorganic-chemistry.org Similarly, energetic salts based on bis[3-(5-nitroimino-1,2,4-triazolate)] have demonstrated high density, excellent thermal stability, and low shock sensitivity, with performance comparable to RDX. researchgate.net Given the acidic nature of the N-H proton in the triazole ring of this compound, it is plausible that it could form a variety of energetic salts with nitrogen-rich cations such as aminoguanidinium, triaminoguanidinium, or hydrazinium. These salts would be expected to exhibit high densities and favorable energetic properties.

Co-crystallization, the process of combining two or more different molecules in a single crystal lattice, is another promising avenue for modifying the properties of this compound. This technique has been successfully applied to other azole derivatives to create new energetic materials with tailored properties. rsc.org The formation of co-crystals can lead to denser packing and altered intermolecular interactions, which can significantly impact sensitivity and stability.

While specific data tables for energetic salts and co-crystals of this compound are not available, the table below showcases the properties of energetic salts derived from a related compound, 3,6-diamino-1H- acs.orgnsf.govrsc.orgtriazolo[4,3-b] acs.orgnsf.govrsc.orgtriazole, to illustrate the potential for property modulation through salt formation. acs.org

| Cation | Anion | Density (g·cm⁻³) | Decomposition Temp. (°C) |

| 3,6-diamino-1H- acs.orgnsf.govrsc.orgtriazolo[4,3-b] acs.orgnsf.govrsc.orgtriazolium | Nitrate (B79036) | 1.78 | 219 |

| 3,6-diamino-1H- acs.orgnsf.govrsc.orgtriazolo[4,3-b] acs.orgnsf.govrsc.orgtriazolium | Perchlorate | 1.85 | 293 |

| 3,6-diamino-1H- acs.orgnsf.govrsc.orgtriazolo[4,3-b] acs.orgnsf.govrsc.orgtriazolium | Dinitramide | 1.82 | 202 |

Development of Novel High-Nitrogen, High-Energy-Density Compounds (HEDCs)

This compound, with a nitrogen content of 82.34%, serves as an excellent building block for the synthesis of novel high-nitrogen, high-energy-density compounds (HEDCs). The synthesis of this compound itself has been achieved through the reaction of 2,5,2',5'-tetrachloro-1,1'-azo-1,3,4-triazole with sodium azide (B81097). rsc.orgresearchgate.net

A high nitrogen content is a key characteristic of modern energetic materials. The formation of dinitrogen (N₂) gas, a very stable molecule with a strong triple bond, upon decomposition releases a large amount of energy, which is a primary contributor to the explosive power. This high heat of formation is a significant advantage of nitrogen-rich compounds. nsf.govnih.gov

Incorporating specific structural motifs into the molecular framework of this compound can further enhance its energetic properties.

Azo-linkages: The introduction of an azo (-N=N-) bridge between two triazole rings is a common strategy to create larger, more energetic molecules. Azo-linked triazoles often exhibit high thermal stability and good detonation performance. nsf.govresearchgate.netajchem-a.comresearchgate.netresearchgate.netuni-muenchen.denih.gov For instance, (E)-1,2-bis(3-azido-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)diazene, an azo-bridged triazole, has been synthesized and shown to be a promising primary explosive with high density and excellent priming ability. nsf.govacs.orgnih.gov

Fused Rings: Fusing the triazole ring with other heterocyclic rings is another effective approach to increase density, thermal stability, and energetic performance. researchgate.netacs.orgrsc.orgrsc.orgnih.govuni-muenchen.deresearchgate.net Fused-ring systems benefit from increased ring strain and a higher number of N-N and C-N bonds, which contribute to a higher heat of formation. nih.gov Several fused triazole-tetrazine derivatives have been synthesized, demonstrating the potential of this strategy to create powerful and stable energetic materials. acs.orgnih.gov

Azetidine (B1206935): The incorporation of a strained four-membered azetidine ring is a more recent strategy in the design of HEDCs. The ring strain of azetidines can contribute to the energy release upon decomposition. rsc.orgisres.org While there is no specific literature on the combination of an azetidine ring with this compound, this remains an area of potential exploration for creating novel energetic compounds.

Exploration as Primary Explosives and Initiators

Primary explosives are highly sensitive materials used to initiate the detonation of less sensitive secondary explosives. The presence of two azido (B1232118) groups in this compound suggests its potential as a primary explosive. Azido compounds are known for their high sensitivity to stimuli such as impact, friction, and electrostatic discharge.

While specific initiation performance data for this compound is scarce, related compounds have shown promise in this area. For example, 3,3′-azo-5,5′-diazido-1,2,4-triazole has been investigated as a potential green metal-free primary explosive. researchgate.netresearchgate.net Another related compound, (E)-1,2-bis(3-azido-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)diazene, has demonstrated an ultralow minimum primer charge required to detonate PETN, outperforming some commercial primary explosives. nsf.govacs.org These findings suggest that this compound could possess the necessary characteristics for application as a primary explosive or initiator, although further experimental validation is required. A theoretical study has suggested that azido-1,2,4-triazoles are a promising area of investigation for primary explosives. nih.gov

The following table presents the sensitivity and performance data for a related azo-triazole primary explosive, (E)-1,2-bis(3-azido-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)diazene (Compound 4), for comparison. acs.org

| Property | Value |

| Density (g·cm⁻³) | 1.88 |

| Decomposition Temp. (°C) | 145 |

| Impact Sensitivity (J) | 3 |

| Friction Sensitivity (N) | 5 |

| Detonation Velocity (m/s) | 7862 |

| Detonation Pressure (GPa) | 23.9 |

| Minimum Primer Charge (mg) | 40 |

Strategies for Enhancing Thermal Stability and Reducing Sensitivity in Energetic Formulations

A major challenge in the development of energetic materials based on highly energetic moieties like the azido group is managing their inherent sensitivity and thermal stability. Several strategies can be employed to address these issues in formulations containing this compound.

Salt Formation and Co-crystallization: As discussed in section 6.1, forming energetic salts or co-crystals can significantly improve thermal stability and reduce sensitivity. The formation of extensive hydrogen bonding networks and denser crystal packing in salts and co-crystals can help to stabilize the energetic molecules. mdpi.comresearchgate.netorganic-chemistry.orgnih.govenergetic-materials.org.cn

Introduction of Stabilizing Groups: Incorporating less sensitive and more stable functional groups into the molecular structure can help to moderate the reactivity of the compound. For example, the introduction of amino groups can enhance thermal stability through the formation of intra- and intermolecular hydrogen bonds. acs.org

Polymer-Bonded Explosives (PBXs): Incorporating this compound into a polymer matrix to form a PBX is a common and effective method for reducing sensitivity. The polymer binder encapsulates the energetic crystals, providing a cushion against mechanical shock and friction.

Regioisomerism: The arrangement of functional groups on the triazole ring can have a significant impact on the compound's stability. A theoretical study on fused triazole-based compounds showed that different regioisomers exhibit notable differences in thermal stability due to variations in internal steric repulsion and bond strength. researchgate.net Careful selection of synthetic routes to favor more stable isomers could be a viable strategy.

Fused Ring Structures: As mentioned earlier, creating fused-ring systems can enhance thermal stability. The rigid, planar structures of many fused heterocyclic compounds contribute to greater molecular stability. researchgate.netacs.orgrsc.orgnih.govuni-muenchen.deresearchgate.net

Future Research Directions and Challenges in 3,5 Diazido 1h 1,2,4 Triazole Chemistry

Development of Novel Synthetic Methodologies for Precise Structural Control and Scalability

Current synthetic routes to 3,5-Diazido-1H-1,2,4-triazole often rely on multi-step processes that can be hazardous and difficult to scale. One established method involves the reaction of 2,5,2',5'-tetrachloro-1,1'-azo-1,3,4-triazole with sodium azide (B81097). bit.edu.cnresearchgate.net While effective at a laboratory scale, this synthesis presents challenges for larger-scale production, including the use of potentially unstable intermediates and the handling of sodium azide.

Future research must focus on developing novel synthetic pathways that offer greater control, safety, and scalability. Key areas for exploration include:

Green Chemistry Approaches: Investigating synthetic routes that utilize less hazardous reagents and solvents, and generate minimal waste. This could involve exploring alternative azide sources or developing catalytic methods that avoid stoichiometric use of hazardous materials.

Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer significant advantages in terms of safety, reaction control, and scalability. The small reaction volumes inherent in flow reactors can mitigate the risks associated with handling energetic materials.

Precursor Engineering: Research into novel, more stable precursors to the diazidotriazole ring could provide safer and more efficient entry points to the target molecule.

| Aspect | Current Methodology | Future Research Direction |

| Precursor | 2,5,2',5'-tetrachloro-1,1'-azo-1,3,4-triazole bit.edu.cnresearchgate.net | Development of more stable, less hazardous precursors. |

| Reagents | Sodium azide bit.edu.cnresearchgate.net | Exploration of alternative, safer azidating agents. |

| Process | Batch synthesis | Transition to continuous flow chemistry for enhanced safety and scalability. |

| Efficiency | Multi-step with isolation of intermediates | Development of one-pot, tandem reaction sequences. frontiersin.org |

Advanced In-Situ Characterization of Reaction Intermediates and Transient Species

The synthesis and decomposition of this compound involve highly reactive intermediates and transient species that are poorly understood. A lack of knowledge about these species hinders the optimization of synthetic routes and the accurate prediction of the compound's stability and decomposition behavior. The formation of azidotriazole impurities in related syntheses underscores the need for better mechanistic understanding. nih.gov

Future research should prioritize the use of advanced in-situ spectroscopic and analytical techniques to monitor reactions in real-time. This would enable the direct observation and characterization of short-lived intermediates. Potential techniques include:

Flow-System Spectroscopy: Coupling flow reactors with techniques like Raman, IR, and NMR spectroscopy to identify intermediates in continuous processes.

Time-Resolved Spectroscopy: Using laser flash photolysis and other pump-probe techniques to study the kinetics and reaction pathways of transient species formed during decomposition. rsc.org

Mass Spectrometry: Employing advanced mass spectrometry techniques to detect and identify reaction intermediates and decomposition products, providing crucial insights into reaction mechanisms.

A thorough understanding of the reaction mechanism is paramount for developing safer and more efficient production methods and for creating accurate models of the compound's thermal behavior.

Multi-Scale Computational Modeling and Simulation for Comprehensive Performance Optimization

Computational chemistry offers a powerful tool for predicting the properties of energetic materials, thereby guiding synthetic efforts and minimizing the need for hazardous and expensive experimental work. While computational studies have been applied to various triazole derivatives, a comprehensive multi-scale modeling approach specifically for this compound is a critical area for future research. nih.govnih.govmdpi.com

A multi-scale approach would involve:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to accurately predict molecular properties such as heat of formation, density, bond dissociation energies, and electronic structure. These calculations form the foundation for understanding the intrinsic energy and stability of the molecule.

Molecular Dynamics (MD) Simulations: Employing MD to study the bulk properties of the material, including crystal packing, intermolecular interactions, and mechanical properties. MD simulations are essential for predicting sensitivity to external stimuli like impact and friction.

Mesoscale and Continuum Modeling: Using larger-scale models to simulate the detonation performance and behavior of the material under realistic conditions.

| Property | Computational Method | Significance |

| Heat of Formation | Quantum Mechanics (e.g., DFT) | Predicts energy content. |

| Crystal Density | Quantum Mechanics, Molecular Dynamics | Key parameter for detonation performance. |

| Detonation Velocity & Pressure | Mesoscale/Continuum Modeling | Predicts energetic output and performance. |

| Sensitivity to Stimuli | Molecular Dynamics | Assesses safety and handling characteristics. |

| Decomposition Pathways | Quantum Mechanics | Elucidates stability and reaction mechanisms. |

The primary challenge lies in developing and validating accurate force fields and reactive models that can capture the complex chemistry of this high-nitrogen energetic material.

Exploration of Co-crystallization and Composite Materials for Tailored Energetic Properties

The performance and safety characteristics of an energetic material are determined not only by its molecular structure but also by its solid-state packing and formulation. Future research into this compound should extend beyond the pure compound to explore advanced material formulations.

Co-crystallization: The formation of co-crystals by combining this compound with other molecules (co-formers) presents a promising strategy for tuning its properties. The goals of co-crystallization include:

Reducing Sensitivity: Co-crystallization can alter the crystal lattice and intermolecular interactions, which may reduce the material's sensitivity to impact, friction, and electrostatic discharge.

Improving Thermal Stability: Selecting appropriate co-formers can lead to more stable crystalline structures with higher decomposition temperatures.

A significant challenge is the rational prediction and screening of effective co-formers and the development of reliable crystallization techniques to produce high-quality co-crystals. The unintended formation of hydrates in related systems highlights the complexities involved in crystallization. researchgate.net

Composite Materials: Incorporating this compound into composite energetic materials is another vital research avenue. This involves formulating the compound with binders, plasticizers, metallic fuels, or other energetic materials to create optimized formulations for specific applications. Research in this area should focus on:

Compatibility Studies: Thoroughly evaluating the chemical and thermal compatibility of this compound with various formulation ingredients.

Performance Enhancement: Investigating how the addition of nano-sized fuel particles (e.g., aluminum) or other oxidizers can enhance the energy output and tailor the combustion behavior of the composite.

Advanced Manufacturing: Exploring novel processing techniques, such as resonant acoustic mixing and additive manufacturing, to create homogenous and structurally sound composite charges with precisely controlled properties.

Through focused efforts in these key research areas, the scientific community can overcome the existing challenges and fully realize the potential of this compound as a next-generation energetic material.

Q & A

Q. What are the critical considerations for synthesizing 3,5-Diazido-1H-1,2,4-triazole to ensure safety and purity?

Methodological Answer:

- Synthesis Protocol : Use controlled diazidation of 3,5-diamino-1,2,4-triazole under low-temperature conditions (<10°C) to mitigate exothermic reactions. Avoid using concentrated acids or bases, as they may trigger premature decomposition.

- Purification : Sublimation under vacuum (e.g., 110°C at 0.1 mmHg) is recommended to isolate the compound while minimizing exposure to mechanical stress .

- Impurity Control : Monitor for azidotriazole impurities via HPLC or Raman spectroscopy, as impurities can lower decomposition temperatures and increase sensitivity .

Q. How can the structural and thermal stability of this compound be characterized?

Methodological Answer:

- X-ray Crystallography : Identify polymorphs (e.g., triclinic vs. monoclinic) and hydrate forms. For hygroscopic samples, use inert gas or low-humidity environments during analysis .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., ~170°C for pure samples) and monitor for exothermic events using differential scanning calorimetry (DSC) .

- Spectroscopy : Employ Raman spectroscopy to track azide vibrational modes (e.g., ~2100 cm⁻¹) and detect structural changes during storage .

Q. What experimental precautions are necessary for handling azide-functionalized triazoles?

Methodological Answer:

- Safety Protocols : Use blast shields, remote handling tools, and small-scale reactions (<1 g) to mitigate explosion risks. Avoid friction or impact during transfers .

- Regulatory Compliance : Note that azide-containing compounds may fall under dual-use export controls (e.g., Wassenaar Arrangement). Document synthesis and disposal processes to meet international regulations .

Advanced Research Questions

Q. How does the azide functionalization of this compound influence its coordination chemistry with transition metals?

Methodological Answer:

- Ligand Design : The azide groups act as bridging ligands, enabling the formation of polynuclear complexes. For example, zinc(II) complexes with azide-triazole ligands exhibit unique magnetic properties due to µ-1,3 bridging modes .

- Synthetic Strategy : React this compound with metal salts (e.g., Zn(NO₃)₂) in ethanol/water mixtures under nitrogen. Characterize via single-crystal X-ray diffraction to confirm coordination geometry .

Q. What mechanistic insights explain the decomposition pathways of this compound under thermal stress?

Methodological Answer:

- Decomposition Analysis : Use time-resolved mass spectrometry to identify gaseous products (e.g., N₂, HCN). Computational modeling (DFT) can predict transition states and activation energies for azide ring-opening reactions .

- Impurity Effects : Trace water or organic solvents accelerate decomposition. Conduct accelerated aging studies (40–60°C) to model long-term stability .

Q. How can computational methods guide the design of derivatives with tailored energetic or biological properties?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate crystal packing to predict density and sensitivity. Replace azide groups with nitro or amino substituents to modulate detonation velocity (e.g., compare to 3,5-dinitro-1,2,4-triazole derivatives) .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with antimicrobial activity using data from analogous triazole derivatives (e.g., 3,5-R-4-(3-(5-nitrofuran-2-yl)allylideneamino)-1-R₁-4H-1,2,4-triazole halides) .

Key Research Challenges

- Contradictions in Stability Data : Impurities significantly alter decomposition behavior, necessitating rigorous purity validation before property comparisons .

- Biological Activity Gaps : Limited data exist on the pharmacological potential of diazido-triazoles, though structurally similar compounds show antimicrobial promise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.